2-叔丁基-5-甲基-恶唑-4-羧酸甲酯

描述

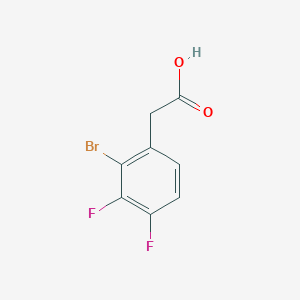

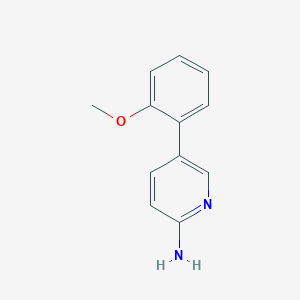

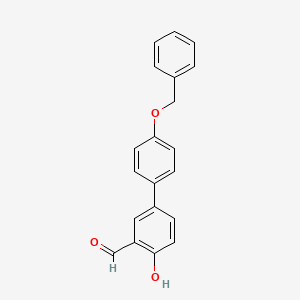

“2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1143504-17-9 . It has a molecular weight of 197.23 and its IUPAC name is methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate . It is a white solid .

Molecular Structure Analysis

The InChI code for “2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” is 1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” is a white solid . It has a molecular weight of 197.23 and its IUPAC name is methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate .科学研究应用

化学合成及应用

木聚糖衍生物及其应用

木聚糖的化学改性,生成诸如“2-叔丁基-5-甲基-恶唑-4-羧酸甲酯”的醚和酯,有望创造出具有特定性质的生物聚合物。这些衍生物可形成用于药物递送的球形纳米颗粒,并可用作造纸强度添加剂、絮凝助剂和抗菌剂 (Petzold-Welcke 等,2014)。

合成催化

通过不饱和植物性底物的烷氧羰基化合成酯已被强调其利用替代原料的潜力,解决资源节约和环境安全问题。此工艺在创造包括聚合物在内的先进化学产品方面具有重要意义,展示了酯在催化过程中的效用 (Sevostyanova 和 Batashev,2023)。

环境降解和归趋

醚的微生物降解

对燃料醚的微生物降解(如甲基叔丁基醚 (MTBE) 和乙基叔丁基醚 (ETBE))的研究揭示了酯在环境中的生物降解性。这包括对降解途径的见解以及微生物在减轻环境污染中的作用。此类研究有助于了解“2-叔丁基-5-甲基-恶唑-4-羧酸甲酯”等酯在土壤和地下水中的归趋和处理 (Schmidt 等,2004)。

生物技术应用

药物合成中的乙酰丙酸

虽然与“2-叔丁基-5-甲基-恶唑-4-羧酸甲酯”没有直接关系,但利用生物质衍生化合物乙酰丙酸进行药物合成为探索各种酯的生物技术应用提供了相似之处。乙酰丙酸在合成药物和药物中间体中的作用突出了酯在药物化学中的潜力,为药物开发和其他医学领域的酯合成和应用提供了见解 (Zhang 等,2021)。

未来方向

The future directions for “2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Oxazole derivatives, in general, are an active area of research due to their wide range of biological activities .

属性

IUPAC Name |

methyl 2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBROJNYEJFGQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)